Desmethoxy Ranolazine

Übersicht

Beschreibung

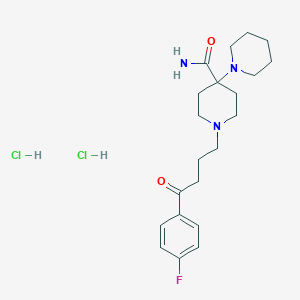

Desmethoxy Ranolazine is a major metabolite of Ranolazine, which is a selective inhibitor of the late inward sodium current and is approved for the treatment of chronic angina. Ranolazine has been the subject of research due to its therapeutic effects in reducing myocardial infarct size and cardiac troponin release, which are critical factors in the management of angina pectoris .

Synthesis Analysis

The synthesis of Ranolazine involves a multi-step procedure starting with o-methoxyphenol, 2,6-dimethylaniline, piperazine, and epoxychloropropane as the starting materials. The process culminates in the production of Ranolazine dihydrochloride with a good yield. The structure of Ranolazine is then confirmed through various spectroscopic methods such as MS, 1H-NMR, and 13C-NMR spectra, along with elemental analysis . Although the synthesis of Desmethoxy Ranolazine itself is not detailed, it is understood to be a metabolite formed from Ranolazine.

Molecular Structure Analysis

The molecular structure of Ranolazine is confirmed through mass spectrometry (MS), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy. These techniques provide detailed information about the molecular framework and the arrangement of atoms within the compound. The metabolite Desmethoxy Ranolazine would have a similar structure with the absence of a methoxy group, which is reflected in its name .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ranolazine are not explicitly detailed in the provided data. However, the synthesis process typically involves reactions such as alkylation, amidation, and deprotection, which are common in the production of complex organic molecules like Ranolazine. The formation of Desmethoxy Ranolazine as a metabolite would involve the biotransformation of Ranolazine, likely through hepatic metabolism involving the removal of a methoxy group .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ranolazine and its metabolite Desmethoxy Ranolazine are not directly provided in the abstracts. However, the quantitative analysis of Ranolazine and Desmethoxy Ranolazine in biological fluids and organs, as mentioned in the first paper, suggests that these compounds have specific physicochemical characteristics that allow for their detection and quantification using liquid chromatography coupled with mass spectrometry (LC-MS) . The solubility, stability, and distribution of these compounds in various biological matrices are critical for their pharmacokinetic and toxicological profiles.

Case Studies

The first paper presents a case study of a possibly suicidal death due to acute Ranolazine overdosing. A 41-year-old woman ingested an unknown amount of Ranolazine tablets and was found unconscious. Despite being admitted to the Intensive Care Unit, she died 17 hours later. An autopsy revealed high concentrations of Ranolazine and Desmethoxy Ranolazine in her biological fluids and organs, with the cause of death attributed to Ranolazine overdosing. This case is significant as it is the first reported fatality associated with Ranolazine, providing valuable information for the interpretation of causes and mechanisms of death in Ranolazine-associated fatalities .

Wissenschaftliche Forschungsanwendungen

Mechanism of Action and Anti-anginal Effects

Desmethoxy Ranolazine, known for its brand name Ranexa, is primarily used for the treatment of chronic stable angina pectoris. Its antianginal and anti-ischemic effects are notable for not being dependent on changes in blood pressure or heart rate. The exact mechanism of action of Ranolazine is not fully understood, but it is believed to modulate the late sodium current in the heart, which in turn affects the intracellular calcium levels, leading to improved myocardial relaxation and reduced myocardial oxygen consumption. Ranolazine has been shown to improve exercise duration in patients with chronic stable angina, demonstrating its efficacy as an adjunctive therapy when angina is not adequately controlled with other antianginal agents. This property makes it a significant focus of research for its potential in managing chronic stable angina pectoris (Siddiqui & Keam, 2006; Keating, 2008).

Antihyperglycemic and Metabolic Effects

Another significant area of research has been the antihyperglycemic and metabolic effects of Ranolazine, particularly in patients with diabetes mellitus. Studies have shown Ranolazine to be effective in reducing hemoglobin A1c levels and improving glycemic control, which is an intriguing finding given its primary use as an antianginal medication. The mechanism behind its antihyperglycemic effects remains unclear, but it may involve preservation of β-cells, inhibition of hepatic glucose production, or enhancement of insulin secretion in a glucose-dependent manner. These effects position Ranolazine as a potential therapeutic agent for patients with both chronic stable angina and diabetes mellitus, offering a dual benefit that is currently under extensive research (Gilbert et al., 2017; Lisi et al., 2019).

Antiarrhythmic Properties

Ranolazine's potential as an antiarrhythmic agent, particularly in the treatment and prevention of ventricular arrhythmias, has been a subject of research interest. Studies have reported a beneficial impact of Ranolazine in conditions such as ventricular tachycardia/fibrillation and premature ventricular beats. The underlying mechanism is thought to be related to Ranolazine's ability to modulate ion channels in the heart, thereby stabilizing cardiac electrical activity. This emerging application of Ranolazine highlights its potential beyond just antianginal therapy, suggesting a broader role in cardiovascular disease management (Bazoukis et al., 2018).

Safety and Hazards

Zukünftige Richtungen

Ranolazine, the parent compound of Desmethoxy Ranolazine, has been identified as an inhibitor of the cardiac late Na+ current, although it also blocks other ionic currents, including the hERG/Ikr K+ current . Future studies with ranolazine may consider these benefits due to the recent success of non-specific anti-inflammatory molecules after myocardial infarction .

Wirkmechanismus

Target of Action

Desmethoxy Ranolazine, a derivative of Ranolazine, primarily targets the late sodium current (INa) in cardiac cells . This current plays a significant role in the regulation of the heart’s electrical activity and contractility. In addition, it also targets the delayed rectifier potassium current (IKr) .

Mode of Action

Desmethoxy Ranolazine inhibits the late phase of the inward sodium current in ventricular myocardial cells . This inhibition reduces intracellular calcium overload and associated diastolic contractile dysfunction . By blocking the IKr, it prolongs the ventricular action potential duration . The net effect of Desmethoxy Ranolazine on action potential duration is a balance between the effects of rectifier potassium current and late sodium current .

Biochemical Pathways

Desmethoxy Ranolazine affects the biochemical pathways related to ion transport in cardiac cells. By inhibiting the late sodium current, it prevents calcium overload in the ischemic cardiomyocytes . This modulation of ion transport can alleviate symptoms of conditions like chronic angina .

Pharmacokinetics

Desmethoxy Ranolazine is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . The absolute bioavailability ranges from 35% to 50% . It has a protein binding of about 62% and a volume of distribution at steady state ranging from 85 to 180L . The elimination half-life of Desmethoxy Ranolazine is 1.4–1.9 hours . Approximately 5% of the drug is excreted renally unchanged .

Action Environment

The action of Desmethoxy Ranolazine can be influenced by various environmental factors. For instance, the presence of liver or renal impairment can affect the drug’s pharmacokinetics, potentially leading to increased plasma concentrations

Eigenschaften

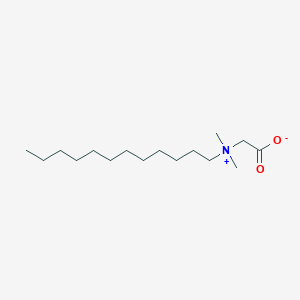

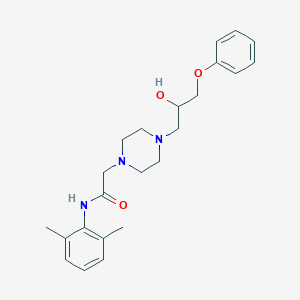

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3/c1-18-7-6-8-19(2)23(18)24-22(28)16-26-13-11-25(12-14-26)15-20(27)17-29-21-9-4-3-5-10-21/h3-10,20,27H,11-17H2,1-2H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISYIGQLESDPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543874 | |

| Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethoxy Ranolazine | |

CAS RN |

755711-09-2 | |

| Record name | Desmethoxy ranolazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755711092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHOXY RANOLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6NUJ279FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamicAcid](/img/structure/B133852.png)

![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B133853.png)

![N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B133859.png)

![3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile](/img/structure/B133866.png)